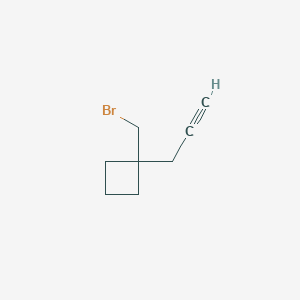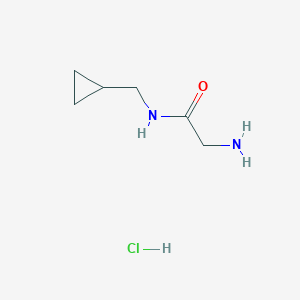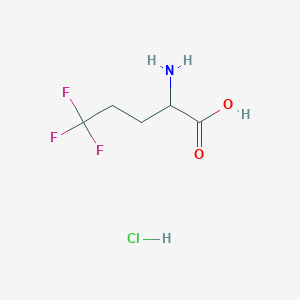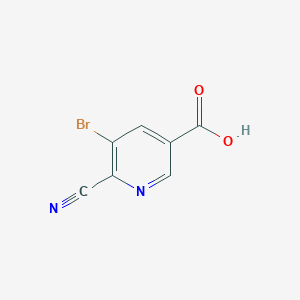![molecular formula C7H7BrClN3 B1377576 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 1381940-76-6](/img/structure/B1377576.png)
5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride
Overview
Description
5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 2nd position of the benzimidazole ring, with the hydrochloride salt form enhancing its solubility in water.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities . They are key components in many functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Action Environment
It’s recommended to keep this compound in a dark place, sealed in dry conditions, and at a temperature between 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-diaminobenzene and 5-bromoisatin.
Cyclization Reaction: The reaction between 1,2-diaminobenzene and 5-bromoisatin under acidic conditions leads to the formation of 5-bromo-1H-benzo[d]imidazol-2-amine.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Various substituted benzimidazoles.
Oxidation Products: Benzimidazole N-oxides.
Reduction Products: Benzimidazole amines.
Scientific Research Applications
5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 5-Chloro-1H-benzo[d]imidazol-2-amine hydrochloride
- 5-Fluoro-1H-benzo[d]imidazol-2-amine hydrochloride
- 5-Iodo-1H-benzo[d]imidazol-2-amine hydrochloride
Comparison:
- Uniqueness: The presence of a bromine atom at the 5th position imparts unique chemical properties, such as reactivity and binding affinity, compared to other halogenated benzimidazoles.
- Reactivity: Bromine is more reactive than chlorine and fluorine, making 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride more suitable for certain chemical reactions.
- Applications: While all these compounds have similar applications, the specific halogen present can influence their efficacy and suitability for different research purposes.
Properties
IUPAC Name |
6-bromo-1H-benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSWGGZVBLYGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1377493.png)

![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)





![{[2-(3-Aminopropoxy)ethoxy]methyl}benzene](/img/structure/B1377511.png)

![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)

![1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1377515.png)
![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)
